Methyl 19-methyleicosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 19-methyleicosanoate, also known as 19-Methylarachidic acid methyl ester, is a fatty acid methyl ester with the molecular formula C22H44O2 and a molecular weight of 340.58 g/mol . This compound is characterized by a 22-carbon chain with a methyl branch on the 19th carbon and a methyl ester group attached to the first carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 19-methyleicosanoate can be synthesized through the esterification of 19-methyleicosanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Methyl 19-methyleicosanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Methyl 19-methyleicosanoate has several applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters (FAMEs).
Biology: Studied for its role in cell membrane structure and function due to its branched-chain structure.
Medicine: Investigated for its potential as a biomarker in metabolic studies.
Industry: Utilized in the production of biodiesel and other bio-based products.
Mechanism of Action
The mechanism of action of methyl 19-methyleicosanoate involves its interaction with specific molecular targets and pathways. Its branched-chain structure allows it to interact with binding pockets on proteins, potentially disrupting protein-protein interactions. This interaction can affect various cellular processes and signaling pathways, making it a valuable tool in proteomics research.
Comparison with Similar Compounds
Similar Compounds
Methyl 19-methylnonadecanoate: Similar in structure but with a shorter carbon chain.
Methyl 19-methylheneicosanoate: Similar in structure but with a longer carbon chain.
Uniqueness
Methyl 19-methyleicosanoate is unique due to its specific carbon chain length and branching, which can influence its physical and chemical properties. This uniqueness makes it particularly useful in studies related to fatty acid metabolism and cell membrane dynamics .
Properties
IUPAC Name |
methyl 19-methylicosanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-21(2)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22(23)24-3/h21H,4-20H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVPFMWIPGEIMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404485 |
Source
|
Record name | Methyl 19-methyleicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95799-86-3 |
Source
|
Record name | Methyl 19-methyleicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.